molecular formula C20H29ClN2O B6919411 N-[1-[1-(3-chlorophenyl)ethyl]piperidin-4-yl]cyclohexanecarboxamide

N-[1-[1-(3-chlorophenyl)ethyl]piperidin-4-yl]cyclohexanecarboxamide

Cat. No.: B6919411
M. Wt: 348.9 g/mol
InChI Key: CBZYEGFBUKIUKI-UHFFFAOYSA-N
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Description

N-[1-[1-(3-chlorophenyl)ethyl]piperidin-4-yl]cyclohexanecarboxamide is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a cyclohexanecarboxamide moiety

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)ethyl]piperidin-4-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O/c1-15(17-8-5-9-18(21)14-17)23-12-10-19(11-13-23)22-20(24)16-6-3-2-4-7-16/h5,8-9,14-16,19H,2-4,6-7,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZYEGFBUKIUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N2CCC(CC2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(3-chlorophenyl)ethyl]piperidin-4-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of a chlorophenyl ethylamine with a cyclohexanecarboxylic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(3-chlorophenyl)ethyl]piperidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .

Scientific Research Applications

N-[1-[1-(3-chlorophenyl)ethyl]piperidin-4-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-[1-[1-(3-chlorophenyl)ethyl]piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and chlorophenyl-containing compounds, such as:

Uniqueness

N-[1-[1-(3-chlorophenyl)ethyl]piperidin-4-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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